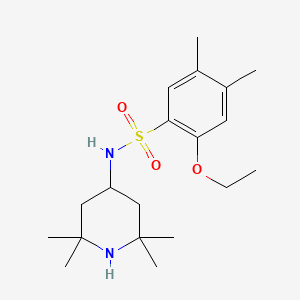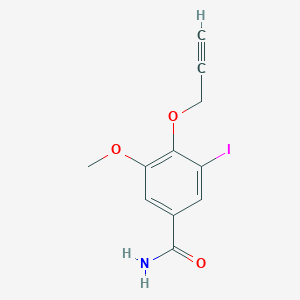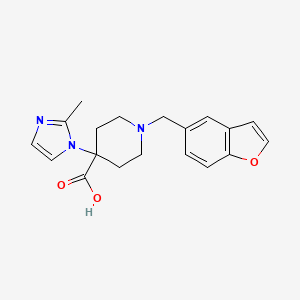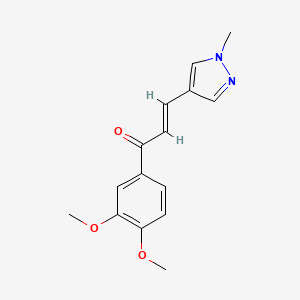![molecular formula C23H17N5O B5474384 7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5474384.png)
7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-[4-(benzyloxy)phenyl]-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a triazolo ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings. The pyrimidine ring is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The triazolo ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the conditions and reagents used. Pyrimidine derivatives have been studied for their anticancer activity . The chemical reactions of this compound could potentially be influenced by its structural features, such as the presence of the pyrimidine and triazolo rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the compound “4-(Benzyloxy)phenyl isocyanate” has a molecular weight of 225.24, a boiling point of 129 °C/0.2 mmHg, and a melting point of 60-62 °C .Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the field of anticancer drug development . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Properties
IUPAC Name |
7-(4-phenylmethoxyphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-2-4-17(5-3-1)16-29-20-8-6-18(7-9-20)21-12-15-25-23-26-22(27-28(21)23)19-10-13-24-14-11-19/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVZKVSGDSWXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isoxazolylmethyl)-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5474310.png)
![6-[2-(7-ethyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5474318.png)
![1-Methyl-4-[2-(4-prop-2-enoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B5474332.png)



![3-(3-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5474359.png)


![2,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5474365.png)
![6-fluoro-4-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5474390.png)
amine hydrochloride](/img/structure/B5474392.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5474407.png)
![3-(3-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5474415.png)
